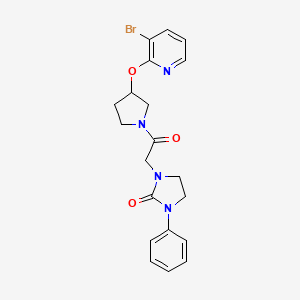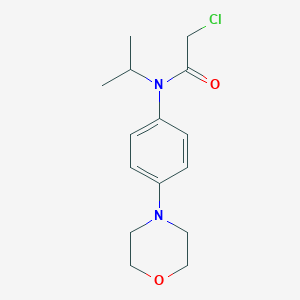![molecular formula C22H21NO3 B2778847 (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid CAS No. 4465-45-6](/img/structure/B2778847.png)
(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid
Vue d'ensemble
Description
The compound is an amino acid derivative, as it contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “triphenylmethyl” part suggests the presence of a trityl group, which is often used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chiral center at the 2nd carbon atom (due to the “(2S)” designation), a hydroxy group (-OH) at the 3rd carbon atom, an amino group (-NH2) also attached to the 2nd carbon atom, and a carboxylic acid group (-COOH) at the end of the propyl chain .Applications De Recherche Scientifique
Antifungal and Antibacterial Applications
A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory for the analysis of antifungal tripeptides that include structural variations similar to (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid. This research provided insights into the reactivity descriptors and bioactivity scores for antifungal peptides, indicating potential applications in drug design and development (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Chemical Stability and Liposolubility Enhancement
Chen et al. (2016) synthesized a derivative of danshensu to improve its chemical stability and liposolubility, showcasing the compound's potential in enhancing the pharmacokinetic properties of bioactive molecules (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).
Polymer Modification for Medical Applications
Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including structures related to (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid. These modifications aim to enhance the polymers' antibacterial and antifungal properties for potential use in medical applications (Aly & El-Mohdy, 2015).
Drug Delivery Systems
Research by Malgesini, Verpilio, Duncan, and Ferruti (2003) focused on poly(amido-amine)s carrying primary amino groups as side substituents, derived from compounds similar to (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid. These polymers have potential applications as nonviral vectors for drug delivery, highlighting the compound's relevance in creating polymer carriers for carboxylated drugs and enabling labelling with fluorescent probes (Malgesini, Verpilio, Duncan, & Ferruti, 2003).
Fluorescence Derivatisation for Biological Assays
Frade, Barros, Moura, and Gonçalves (2007) evaluated the derivatisation of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for fluorescence applications. This suggests potential uses of (2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid and its derivatives in biological assays, given their strong fluorescence properties suitable for such applications (Frade, Barros, Moura, & Gonçalves, 2007).
Propriétés
IUPAC Name |
(2S)-3-hydroxy-2-(tritylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXCRXDCRBCENL-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

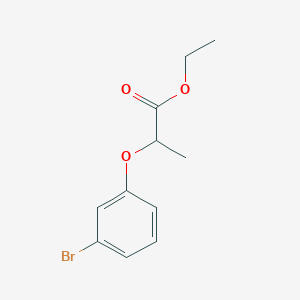
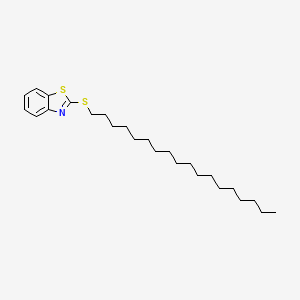
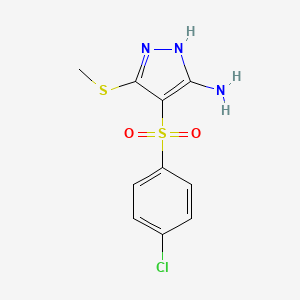

![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)
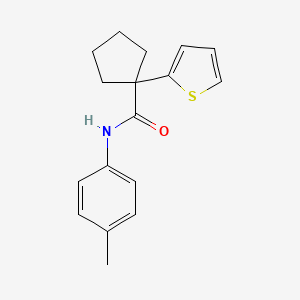

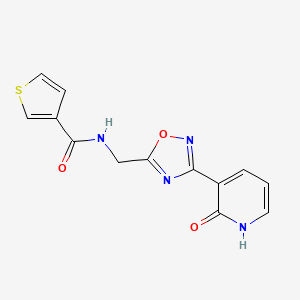

![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)
![Ethyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2778785.png)
